molecular formula C7H6N6 B11914152 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 54814-52-7

4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Katalognummer: B11914152
CAS-Nummer: 54814-52-7
Molekulargewicht: 174.16 g/mol
InChI-Schlüssel: NBQGMBXBNNUZNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-3-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender Oxide führt.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

    Substitution: Die Aminogruppe in der Verbindung kann an nucleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei kontrollierten Temperaturen durchgeführt.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel in Lösungsmitteln wie Ethanol oder Tetrahydrofuran durchgeführt.

    Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride; Reaktionen erfordern oft die Anwesenheit einer Base und werden in Lösungsmitteln wie Dichlormethan oder Acetonitril durchgeführt.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Oxiden oder hydroxylierten Derivaten.

    Reduktion: Bildung reduzierter Derivate mit veränderten funktionellen Gruppen.

    Substitution: Bildung substituierter Derivate mit neuen funktionellen Gruppen, die an der Aminogruppe angebracht sind.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including 4-amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, as promising anticancer agents. The compound has shown efficacy through various mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDK): These kinases are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Targeting Epidermal Growth Factor Receptor (EGFR): The compound's ability to inhibit EGFR has been linked to decreased proliferation of cancer cells, particularly in breast cancer models .

The anticancer properties have been evaluated using the National Cancer Institute's 60-panel cell line assay, which assesses the compound's effectiveness against various cancer types. Notably, derivatives of this compound have demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells .

Kinase Inhibition

This compound acts as a scaffold for developing kinase inhibitors. Kinases play a pivotal role in signaling pathways that regulate cell growth and survival. The compound has been utilized to design inhibitors targeting various kinases involved in cancer progression:

Kinase Target Effect of Inhibition
Cyclin-dependent Kinases (CDK)Reduced cell proliferation
Vascular Endothelial Growth Factor Receptor (VEGFR)Decreased angiogenesis
Epidermal Growth Factor Receptor (EGFR)Inhibition of tumor growth

The design of these inhibitors focuses on enhancing selectivity and reducing side effects compared to first-generation drugs like sunitinib .

Other Therapeutic Properties

Beyond its anticancer applications, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with several other therapeutic effects:

  • Anti-inflammatory : Compounds derived from this scaffold have shown potential in reducing inflammation.
  • Antiviral and Antimicrobial : Some derivatives have exhibited activity against viral infections and bacterial pathogens.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Study on Breast Cancer Cell Lines : A study evaluated the compound's effects on MDA-MB-468 and T47D breast cancer cell lines, revealing significant cytotoxicity and apoptosis induction through CDK inhibition .
  • Development of Selective Kinase Inhibitors : Research focused on modifying the pyrazolo[3,4-d]pyrimidine structure to enhance its potency against specific kinases involved in tumor growth pathways. Results indicated improved selectivity and decreased off-target effects compared to traditional therapies .

Wirkmechanismus

The mechanism of action of 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase (CDK) inhibitor, the compound binds to the active site of CDKs, preventing their interaction with cyclin proteins. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of CDKs is crucial for its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-3-carbonitril zeichnet sich durch sein spezifisches Substitutionsschema aus, das ihm eine einzigartige Reaktivität und biologische Aktivität verleiht. Das Vorhandensein der Amino- und Cyanogruppen ermöglicht vielfältige chemische Modifikationen, was es zu einem wertvollen Gerüst für die Medikamentenentwicklung und andere Anwendungen macht.

Biologische Aktivität

4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (CAS No. 54814-52-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

  • Molecular Formula : C7H6N6
  • Molecular Weight : 174.16 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazolo derivatives, including this compound.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • A study evaluated various pyrazole derivatives, revealing that some exhibited significant antimicrobial activity with MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition :
    • The compound demonstrated effectiveness in inhibiting biofilm formation, which is crucial for combating persistent infections caused by biofilm-forming bacteria .

Anticancer Activity

Research has also explored the anticancer potential of this compound and its derivatives.

Cytotoxicity Studies

  • Cell Lines Tested :
    • The cytotoxic effects were assessed against several human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) .
  • Cytotoxic Concentrations :
    • Notably, compounds derived from the pyrazolo[3,4-d]pyrimidine structure showed promising results with half-maximal cytotoxic concentration (CC50) values ranging from 58.44 to 224.32 µM . For instance, one derivative exhibited a CC50 comparable to cisplatin, a standard chemotherapy drug.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • VEGFR-2 Inhibition :
    • Similar compounds have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis .
  • Pro-apoptotic Activity :
    • Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Activity TypeStudy ReferenceKey Findings
Antimicrobial Significant activity against S. aureus (MIC 0.22–0.25 μg/mL)
Biofilm Inhibition Effective in preventing biofilm formation
Cytotoxicity CC50 values between 58.44–224.32 µM against cancer cell lines
VEGFR-2 Inhibition Potential inhibitor of angiogenesis

Eigenschaften

CAS-Nummer

54814-52-7

Molekularformel

C7H6N6

Molekulargewicht

174.16 g/mol

IUPAC-Name

4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carbonitrile

InChI

InChI=1S/C7H6N6/c1-13-4(2-8)5-6(9)10-3-11-7(5)12-13/h3H,1H3,(H2,9,10,11,12)

InChI-Schlüssel

NBQGMBXBNNUZNX-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C2C(=NC=NC2=N1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.